Mogrol is a tetracyclic triterpenoid aglycone found in the fruit of the Siraitia grosvenorii (also known as monk fruit or luo han guo). [] It is classified as a cucurbitane-type triterpenoid due to its unique molecular structure. [, ] Mogrol is the common aglycone of mogrosides, a group of intensely sweet glycosylated cucurbitane-type tetracyclic triterpenoid saponins found in the fruit. [, , ] Mogrosides are used as natural sweeteners and exhibit a variety of pharmacological activities. [, , ] Mogrol itself has been found to exhibit a variety of pharmacological properties including anti-inflammatory, anticancer, and neuroprotective effects. [, , , ]
Further research is needed to thoroughly investigate the structure-activity relationships of mogrol and its derivatives. [] Understanding how specific structural modifications affect biological activity will pave the way for designing more potent and selective therapeutic agents.
Detailed pharmacokinetic studies are necessary to fully understand the absorption, distribution, metabolism, and excretion of mogrol in various animal models and humans. [, ] This information will be crucial for optimizing its therapeutic use.
Optimizing de novo biosynthesis pathways in yeast and other microbial systems could provide sustainable and scalable production methods for mogrol, reducing reliance on extraction from Siraitia grosvenorii fruits. [, ] This approach would ensure a consistent supply of mogrol for research and therapeutic applications.
Mogrol is a natural compound primarily derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. It is classified as a cucurbitane-type tetracyclic triterpenoid and serves as a precursor to various mogrosides, which are glycosylated derivatives of mogrol. These compounds are notable for their intense sweetness and potential health benefits, including anti-inflammatory and antioxidant properties. Mogrol itself lacks sweetness and is considered less palatable compared to its glycosylated counterparts .
Mogrol is extracted from the dried fruit of Siraitia grosvenorii. The fruit contains approximately 0.55–0.65% mogrol, which is converted to mogrosides during the ripening process through enzymatic glycosylation . Mogrol is classified under triterpenoids, specifically within the cucurbitane family, characterized by its unique tetracyclic structure.
The synthesis of mogrol can be achieved through various methods, including extraction from Siraitia grosvenorii and biosynthetic pathways in engineered organisms. Recent advancements involve the use of yeast (Saccharomyces cerevisiae) for de novo biosynthesis. This method employs a modular engineering strategy that enhances the metabolic flux towards mogrol production by overexpressing specific genes related to its biosynthesis .
Mogrol has a complex molecular structure characterized by its tetracyclic framework. The molecular formula is , with a molecular weight of approximately 476.7 Da. Its structure features multiple hydroxyl groups that contribute to its chemical reactivity and biological activity .
Mogrol undergoes several chemical transformations, particularly glycosylation reactions that convert it into mogrosides. The primary reaction involves the glucosylation at carbon positions C3 and C24, leading to the formation of different mogrosides depending on the number and type of sugar moieties attached .
Mogrol exhibits various pharmacological activities attributed to its interaction with cellular signaling pathways. It has been shown to affect several key targets including AMP-activated protein kinase (AMPK), tumor necrosis factor-alpha (TNF-α), signal transducer and activator of transcription 3 (STAT3), p53, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Mogrol has several scientific applications primarily due to its sweetening properties and potential health benefits:
Research continues into optimizing mogrol production through synthetic biology approaches and exploring its therapeutic potentials in various health conditions .
Mogrol, a tetracyclic triterpenoid aglycone, constitutes the core structural foundation for the bioactive mogrosides found in Siraitia grosvenorii (commonly known as monk fruit or luohan guo). This herbaceous perennial vine, indigenous to southern China's Guangxi Province, has been documented in traditional Chinese medicine (TCM) for over 300 years as a natural therapeutic agent [1] [5]. The earliest recorded applications appear in Ming Dynasty (1368-1644 AD) pharmacopeias, including the seminal Bencao Gangmu, where monk fruit preparations were prescribed for respiratory ailments such as pharyngitis, cough, and "lung heat" (fei re), as well as gastrointestinal disorders like constipation [1] [3] [6]. The fruit earned its formal Chinese name "luo han guo" (罗汉果) from Buddhist monks (arhats) in Guangxi's Guilin region who first cultivated it and incorporated it into medicinal formulations during the 13th century [3] [6].
Traditional applications leveraged the fruit's sweet pulp and dried rind in diverse preparations. Decoctions combined Siraitia grosvenorii with complementary herbs like Crataegus (hawthorn) for heat-clearing, Armeniacae semen (bitter almond) for pertussis, and Longan arillus for phthisis management [1]. Notably, its classification among the first Medicine Food Homology (MFH) species by the Chinese Ministry of Health (1987) underscored its dual dietary and therapeutic roles, permitting use in functional foods and beverages [1] [5] [7]. This historical utilization implicitly harnessed mogrol-derived compounds, though pre-modern practitioners identified the fruit rather than isolated phytochemicals as the active agent.
Table 1: Traditional Preparations of Siraitia grosvenorii in Chinese Medicine
Preparation Name | Key Components | Traditional Application | Historical Source |
---|---|---|---|
Luohan Guo Decoction | Siraitiae fructus (10 g), Crataegi fructus (10 g) | Clearing heat, moistening lungs | Yi Shuo (Song Dynasty, 1224 AD) |
Luohan Guoba Zheng Decoction | Siraitiae fructus (15 g), Longan arillus (15 g), Sauropi folium (50 g) | Treating phthisis and whooping cough | Ji Sheng Fang (Song Dynasty, 1256) |
Luohan Guorou Decoction | Siraitiae fructus (30–60 g), lean pork (100 g) | Alleviating tuberculosis-related coughs | Bencao Gangmu (Ming Dynasty, 1578) |
Luohan Guoqing Fei Tea | Siraitiae fructus (20 g), Mume fructus (15 g), Lilii bulbus (10 g) | Soothing sore throat, restoring voice | Qing Dynasty formulations |
Phytochemical analysis reveals that mogrol biosynthesis occurs progressively during fruit maturation. Fresh Siraitia grosvenorii fruit contains 0.55–0.65% mogrosides/mogrol derivatives, increasing to 3.8% in dried fruit powder [5] [7]. Crucially, the unripe fruit accumulates bitter mogrosides (e.g., mogroside IIE and IIIE), which undergo glycosylation into sweet mogrosides (IV, V) during ripening [7] [9]. Traditional post-harvest processing—involving 40–60°C drying—partially hydrolyzes these glycosides, releasing bioactive mogrol even if historical practitioners did not isolate it explicitly [1] [5]. This processing, combined with intestinal microbiota-mediated metabolism after ingestion, made mogrol bioavailable in traditional preparations [4].
Mogrol transitioned from an obscure metabolite to a promising pharmacophore through late 20th-century phytochemistry and 21st-century mechanistic studies. Initial research focused on its glycosides, particularly mogroside V, due to their intense sweetness [3] [7]. However, pharmacokinetic studies revealed a critical limitation: mogrosides exhibit poor intestinal absorption. In vitro and in vivo studies demonstrated that gut microbiota and digestive enzymes hydrolyze mogrosides into mogrol, which possesses superior bioavailability and direct pharmacological activity [4] [10]. For instance, after oral administration of mogrosides, mogrol achieves an absolute bioavailability of 10.3 ± 2.15% and an elimination half-life of 2.41 ± 0.11 hours, making it the primary systemic effector [4].
Modern pharmacological profiling has identified mogrol's polypharmacology across disease models:
Table 2: Validated Molecular Targets and Pharmacological Effects of Mogrol
Therapeutic Area | Key Molecular Targets | Observed Effects | Experimental Models |
---|---|---|---|
Metabolic Disorders | AMPKα, CREB, C/EBPβ | ↓ Triglyceride accumulation, ↑ glucose uptake | 3T3-L1, HepG2 cells [4] [6] |
Neurodegenerative Diseases | NF-κB, TNF-α, Bcl-2/Bax | ↓ Oxidative stress, ↓ neuronal apoptosis | Aβ1-42-treated mice [2] [4] |
Osteoporosis | RANKL, TRAF6, NFATc1 | ↓ Osteoclast differentiation, ↓ bone resorption | BM macrophages, OVX mice [2] |
Cancer | STAT3, p53, caspase-3 | ↑ Apoptosis, ↓ tumor proliferation | Colorectal/breast cancer cells [7] |
Lung Injury | TGF-β1, pneumolysin oligomers | ↓ Fibrosis, ↓ epithelial damage | LPS-treated mice, A549 cells [4] [10] |
Biotechnological advances now enable mogrol production beyond plant extraction. De novo biosynthesis in engineered Saccharomyces cerevisiae and multigene stacking in other plants provide sustainable yields [4] [7]. Additionally, structure-activity relationship (SAR) studies have synthesized mogrol analogs with enhanced potency; for example, C-3 and C-24 modifications improve AMPK activation and anticancer effects [2] [4]. These innovations position mogrol as a scaffold for developing therapeutics against chronic diseases, fulfilling its potential foreshadowed by centuries of traditional use.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7